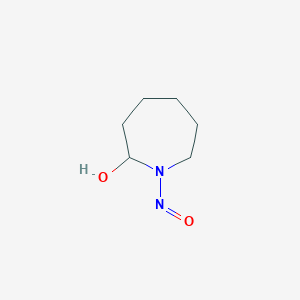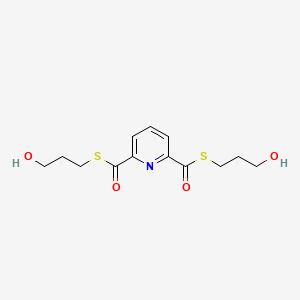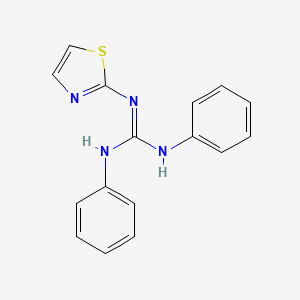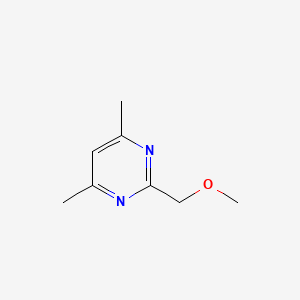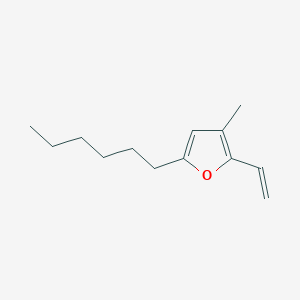
2-Ethenyl-5-hexyl-3-methylfuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethenyl-5-hexyl-3-methylfuran is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound is notable for its unique structure, which includes an ethenyl group, a hexyl chain, and a methyl group attached to the furan ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-5-hexyl-3-methylfuran typically involves the alkylation of a furan derivative. One common method is the Friedel-Crafts alkylation, where a furan compound is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethenyl-5-hexyl-3-methylfuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding furanones.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) can reduce the ethenyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur at the furan ring, where halogens or other electrophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: H2 gas with Pd/C catalyst under mild pressure.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of 2-ethyl-5-hexyl-3-methylfuran.
Substitution: Formation of halogenated furans.
Applications De Recherche Scientifique
2-Ethenyl-5-hexyl-3-methylfuran has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and as a flavoring agent in the food industry.
Mécanisme D'action
The mechanism by which 2-Ethenyl-5-hexyl-3-methylfuran exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s furan ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their activity. Additionally, the ethenyl and hexyl groups can modulate the compound’s lipophilicity, affecting its ability to cross cell membranes and interact with intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethyl-5-methylfuran: Similar structure but with an ethyl group instead of an ethenyl group.
2-Hexylfuran: Lacks the methyl and ethenyl groups, making it less complex.
3-Methylfuran: Lacks the hexyl and ethenyl groups, resulting in different chemical properties.
Uniqueness
2-Ethenyl-5-hexyl-3-methylfuran stands out due to its combination of functional groups, which confer unique chemical reactivity and potential biological activity. The presence of the ethenyl group allows for additional chemical modifications, making it a versatile compound in synthetic chemistry.
Propriétés
Numéro CAS |
89932-19-4 |
|---|---|
Formule moléculaire |
C13H20O |
Poids moléculaire |
192.30 g/mol |
Nom IUPAC |
2-ethenyl-5-hexyl-3-methylfuran |
InChI |
InChI=1S/C13H20O/c1-4-6-7-8-9-12-10-11(3)13(5-2)14-12/h5,10H,2,4,6-9H2,1,3H3 |
Clé InChI |
GRGCPVWYADGQSZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC(=C(O1)C=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2,6-Dimethyl-1-oxo-1lambda~5~-pyridin-3-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14398569.png)
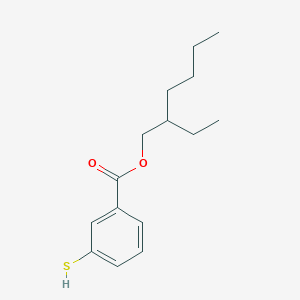
![N-(1-Azabicyclo[2.2.2]octan-3-yl)-3,5-dichloro-2,6-dimethoxybenzamide](/img/structure/B14398585.png)
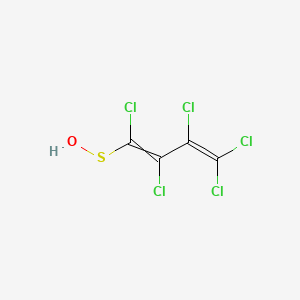
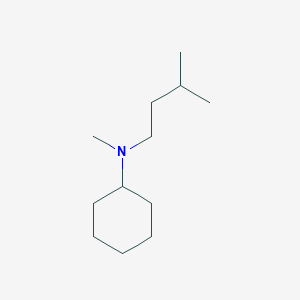
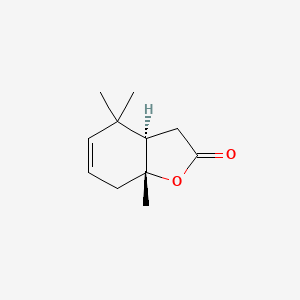
![3-{2-[2-(4-Sulfophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine](/img/structure/B14398623.png)
![{[2,2-Diphenyl-3-(propan-2-yl)oxetan-3-yl]oxy}(trimethyl)silane](/img/structure/B14398631.png)

